molecular formula C54H23O44Zr6-5 B11930871 Uio-66-cooh

Uio-66-cooh

Cat. No.: B11930871
M. Wt: 1923.1 g/mol
InChI Key: FZDGXMWTYZEXLD-UHFFFAOYSA-A
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Description

UiO-66-COOH, also known as zirconium-based metal-organic framework with carboxyl functional groups, is a derivative of the UiO-66 series. This compound is characterized by its high thermal stability, structural stability, and chemical stability. The UiO-66 series is known for its porous structure, which is formed by the coordination of zirconium ions with terephthalic acid ligands, creating tetrahedral and octahedral cages arranged in a periodic triangular window pattern .

Preparation Methods

Synthetic Routes and Reaction Conditions

UiO-66-COOH can be synthesized through a one-step method involving the reaction of zirconium chloride with 1,4-benzenedicarboxylic acid (terephthalic acid) in the presence of a modulator such as formic acid. The reaction is typically carried out under solvothermal conditions, where the mixture is heated in a sealed vessel at elevated temperatures (usually around 120-150°C) for several hours .

Industrial Production Methods

Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing the reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

UiO-66-COOH undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Carboxylate anions.

    Reduction: Alcohols.

    Substitution: Esters and amides.

Mechanism of Action

The mechanism of action of UiO-66-COOH involves the interaction of its carboxyl functional groups with target molecules. The carboxyl groups can form hydrogen bonds, electrostatic interactions, and π-π interactions with various substrates. These interactions facilitate the adsorption, catalysis, and detection processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

UiO-66-COOH is unique due to its carboxyl functional groups, which enhance its adsorption capacity and selectivity for certain molecules. This makes it particularly useful in applications such as environmental remediation and biomolecule detection, where specific interactions with target molecules are crucial .

Biological Activity

UiO-66-COOH, a carboxylated derivative of the metal-organic framework (MOF) UiO-66, has garnered significant attention in recent years due to its diverse biological activities and applications in drug delivery, biosensing, and environmental remediation. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, efficacy in drug delivery systems, and potential applications in various fields.

Overview of this compound

UiO-66 is constructed from zirconium clusters linked by 1,4-benzenedicarboxylate (BDC) ligands. The introduction of carboxylic acid groups enhances its functionalization potential, leading to improved interactions with biological molecules. This modification not only increases the framework's stability but also provides active sites for drug loading and targeted delivery.

Mechanisms of Biological Activity

  • Drug Delivery Systems :
    • This compound has been explored as a carrier for various therapeutic agents, including anticancer drugs and antibiotics. The carboxylic acid groups facilitate hydrogen bonding and electrostatic interactions with drug molecules, enhancing loading capacity and release profiles.
    • For instance, studies have shown that this compound can effectively encapsulate magnolol, a poorly soluble drug, significantly improving its bioavailability from 4–5% to nearly 72.16% when delivered via this MOF system .
  • Cytotoxicity and Antitumor Activity :
    • In vitro studies demonstrate that this compound can selectively deliver chemotherapeutics to cancer cells while minimizing toxicity to normal cells. For example, a study involving QU@Fe3O4-COOH@UiO-66-NH2 nanoparticles showed substantial cytotoxic effects on MDA-MB-231 breast cancer cells while sparing HEK-293 normal cells .
    • The mechanism of action includes apoptosis induction through enhanced cellular uptake of the drug-loaded nanoparticles .
  • Antibacterial Properties :
    • This compound has been investigated for its antibacterial properties by loading it with natural compounds like caffeic acid. This combination has shown promising results against various bacterial strains, suggesting its potential as an antibacterial agent .

Research Findings and Case Studies

StudyFindingsApplication
Wu et al. (2016)Developed an electrochemical biosensor using UiO-66-NH2 for detecting Hg2+ with high sensitivity.Environmental monitoring and food safety detection .
Ding et al. (2020)Utilized UiO-66-NH2 for immobilizing glucose oxidase, enhancing enzyme stability and electrochemical performance.Biosensing applications .
Li et al. (2020)Demonstrated that UiO-66-NH2 can improve the stability of aptamers for live breast cancer cell detection.Cancer diagnostics .
Research on magnolol deliveryShowed that magnolol-loaded UiO-66(Zr) significantly increased oral bioavailability and reduced toxicity in animal models.Drug delivery systems for poorly soluble drugs .
QU@Fe3O4@UiO-66-NH2 studyIndicated effective targeting and sustained release of anticancer drugs over 11 days with significant reduction in cancer cell viability.Targeted cancer therapy .

Properties

Molecular Formula

C54H23O44Zr6-5

Molecular Weight

1923.1 g/mol

IUPAC Name

benzene-1,2,4-tricarboxylate;hydron;oxygen(2-);zirconium(4+);tetrahydroxide

InChI

InChI=1S/6C9H6O6.4H2O.4O.6Zr/c6*10-7(11)4-1-2-5(8(12)13)6(3-4)9(14)15;;;;;;;;;;;;;;/h6*1-3H,(H,10,11)(H,12,13)(H,14,15);4*1H2;;;;;;;;;;/q;;;;;;;;;;4*-2;6*+4/p-21

InChI Key

FZDGXMWTYZEXLD-UHFFFAOYSA-A

Canonical SMILES

[H+].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].C1=CC(=C(C=C1C(=O)[O-])C(=O)[O-])C(=O)[O-].[OH-].[OH-].[OH-].[OH-].[O-2].[O-2].[O-2].[O-2].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4].[Zr+4]

Origin of Product

United States

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